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Compound of Interest

4-Ethyl-3-methoxyhexan-1-amine
Compound Name:

hydrochloride
CAS No.: 1423025-49-3
Cat. No.: B1444158

Get Quote

Executive Summary

4-Ethyl-3-methoxyhexan-1-amine hydrochloride (CAS: 1423025-49-3) is a saturated,
acyclic amine salt characterized by two contiguous chiral centers at C3 and C4.[1][2][3][4]
Structural validation requires confirming the carbon backbone connectivity, the position of the
methoxy ether, and the branching ethyl group. This guide defines a self-validating analytical
workflow combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic
Resonance (NMR) to unambiguously assign the structure and assess diastereomeric purity.

Chemical Profile & Theoretical Data

Before experimental verification, the theoretical parameters must be established to set
acceptance criteria.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1444158#bc-rfq
https://www.benchchem.com/product/b1444158/docs?utm_src=pdf-body#technical-guide-structural-elucidation-of-4-ethyl-3-methoxyhexan-1-amine-hcl
https://www.bldpharm.com/products/1934247-18-3.html
https://www.bldpharm.com/products/1423116-98-6.html
https://www.bldpharm.com/products/68538-30-7.html
https://www.chemicalbook.com/ShowSupplierProductsDetail_19750_30300_DE.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444158?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Notes
4-Ethyl-3-methoxyhexan-1-

IUPAC Name ] i
amine hydrochloride

Molecular Formula Salt form

Free Base Formula

Free Base MW 159.27 g/mol Monoisotopic Mass: 159.1623
Unsaturation (DBE) 0 Saturated acyclic chain

) 4 possible stereoisomers (2
Chiral Centers 2 (C3, C4)

pairs of enantiomers)

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the sequential logic required to validate

the structure, moving from elemental composition to stereochemical assignment.

HRMS (ESI+)
Confirm Formula C9H21NO

R
Confirm Amine Salt/Ether

1H NMR
Integration & Multiplicity

13C NMR (DEPT)
Carbon Count & Type

2D cosy 2D HMBC 1D/2D NOESY
Spin Systems Link Fragments Relative Stereochem

Click to download full resolution via product page

Figure 1: Structural elucidation workflow ensuring rigorous validation of connectivity and

stereochemistry.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to support the proposed

backbone.

Protocol
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« lonization: Electrospray lonization (ESI) in Positive Mode.

» Solvent: Methanol/Water + 0.1% Formic Acid.
Data Interpretation[1][3][5][6][7][8][9]
e Molecular lon: Expect a strong
peak at m/z 160.1701 (Calculated for
).
e Fragmentation (MS/MS):

o Loss of Ammonia:

(
).

o Loss of Methanol:

(
).

o Alpha-Cleavage: The most diagnostic fragment for amines is

-cleavage. However, in this saturated chain, cleavage adjacent to the ether oxygen is also
likely.

NMR Spectroscopy: The Core Elucidation

Objective: Unambiguously map the carbon skeleton. The challenge is distinguishing the 4-ethyl
position from potential isomers like 3-ethyl or 5-ethyl.

Predicted 1H NMR Data (500 MHz, DMSO-d6 or D20)

Note: In DMSO-d6, the ammonium protons (

) will appear as a broad singlet around 8.0 ppm. In D20, these exchange and disappear.
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Shift ( Key
Position Group Multiplicity Correlations
ppm) (HMBC)
NH3+ Amine ~8.0 (broad) S -
H-1 2.80 - 2.95 m C2,C3
H-2 1.60-1.80 m C1,C3,C4
H-3 3.20-3.40 m C1, C2, C4, OMe
OMe 3.25-3.30 S C3 (Critical Link)
C2,C3,C5,C1
H-4 1.30-1.50 m
(Ethyl)
H-5 1.20-1.40 m C4, C6
H-6 0.85-0.95 t C4, C5
Ethyl 1.20/0.85 m/t C3,C4

Connectivity Logic (2D NMR)

To prove the structure is 4-ethyl-3-methoxy and not an isomer, follow this logic trace:
o Establish the Ether Position (HMBC):
o The methoxy singlet (

ppm) will show a strong HMBC correlation to C3.

o C3 must show COSY correlations to H-2 (which connects to the amine H-1) and H-4.

o Validation: If the methoxy correlated to a carbon that only had one other proton neighbor,
the structure might be terminal. Here, C3 is a methine (CH), flanked by C2 and C4.

o Establish the Branching Point (C4):

o H-4is the critical node. It is a methine proton.[5]
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o Inthe COSY spectrum, H-4 must couple to:

» H-3 (the ether methine).

» H-5 (the methylene of the hexyl chain).[3]

» H-1' of the Ethyl side chain.

o Differentiation: If the ethyl group were at C3 (quaternary carbon), H-3 would vanish. If it

were at C5, H-4 would be a methylene (

Visualization of Connectivity

The following diagram maps the essential HMBC (Heteronuclear Multiple Bond Correlation)

signals required to confirm the backbone.

———
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Figure 2: HMBC and COSY correlation network. The correlation between the Methoxy protons
and C3, and the coupling between H3 and H4, are the definitive proofs of regiochemistry.

Stereochemical Analysis

The molecule possesses two chiral centers (C3 and C4), leading to two pairs of enantiomers
(diastereomers):

e Syn-like: (3R, 4S) and (3S, 4R)
e Anti-like: (3R, 4R) and (3S, 4S)

Diastereomer Differentiation

Synthetic samples often exist as a mixture of diastereomers unless stereoselective synthesis
was employed.

e 13C NMR Splitting: If both diastereomers are present, you will likely observe "doubling” of
the carbon signals, particularly for C3, C4, and the Methoxy carbon.

e Coupling Constants (
):
o Anti-isomer: Typically displays a larger coupling constant (

Hz) due to the trans-diaxial-like arrangement in the preferred conformer.

o Syn-isomer: Typically displays a smaller coupling constant (
Hz).

 NOESY: Strong NOE correlations between H-3 and the ethyl group protons suggest a
specific spatial proximity that can distinguish the configurations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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